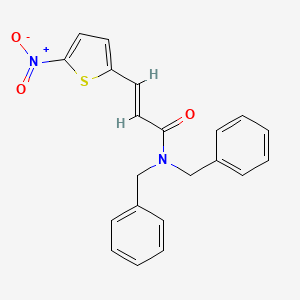

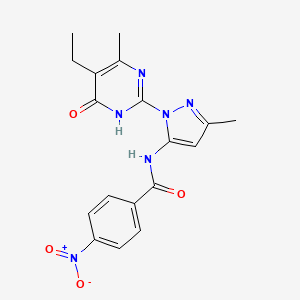

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide” is a complex organic compound. It contains a nitrothiophene group, which is a sulfur-containing heterocycle with a nitro group attached, and an acrylamide group, which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data such as X-ray crystallography or NMR spectroscopy, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The acrylamide group could potentially participate in Michael additions or other conjugate addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide group and the nitro group could affect its solubility in different solvents. The compound’s molecular weight, boiling point, and other properties could be predicted using computational chemistry methods .Aplicaciones Científicas De Investigación

Polymerization and Material Science Applications

Stereocontrolled Polymerization : Controlled molecular weight and tacticity of poly(acrylamide) (PAM) were achieved through UV-irradiation-initiated controlled/living radical polymerization, indicating the potential for precise synthesis of polymeric materials with specific properties (Su et al., 2008).

Graft Polymerization on Surfaces : UV-induced graft polymerization of acrylamide on polypropylene substrates was successfully conducted, suggesting applications in modifying the surface properties of materials for various industrial purposes (Yang et al., 2011).

Biochemical and Medical Research

Cytotoxic Activities for Cancer Research : Acrylamide derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. Compounds showed promising activity, particularly against lung adenocarcinoma cell lines (Kamal et al., 2014).

Neuroprotection and Regeneration : Research on acrylamide-induced toxicity and protective effects of various agents (e.g., vitamin E, epigallocatechin-3-gallate) provides insights into mechanisms of neurotoxicity and potential therapeutic approaches for neuroprotection and regeneration (Bainmahfouz et al., 2021; He et al., 2017).

Apoptosis Induction : Acrylamide has been studied for its cytotoxic effects on NIH/3T3 fibroblast cells, primarily inducing apoptosis. This research contributes to understanding the toxicological effects of acrylamides and their potential impact on cellular health (Sahinturk et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c24-20(13-11-19-12-14-21(27-19)23(25)26)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2/b13-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSUJWVBNVXWKL-ACCUITESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)

![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)

![ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)